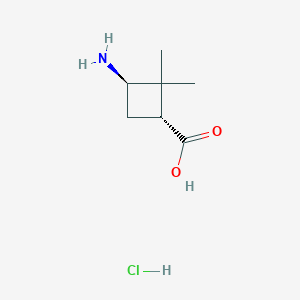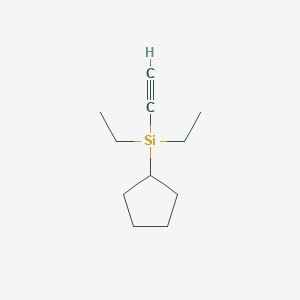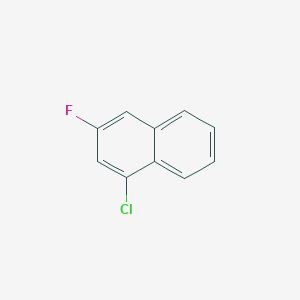
1-Chloro-3-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-fluoronaphthalene is an organofluorine compound belonging to the class of naphthalene derivatives It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 1-methoxy-3-fluoronaphthalene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-chloro-3-fluoronaphthoquinone.
Coupling Products: Coupling reactions can produce biaryl compounds with various functional groups.
Applications De Recherche Scientifique
1-Chloro-3-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-chloro-3-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. This mechanism is influenced by the presence of electron-withdrawing groups, which stabilize the transition state and facilitate the reaction .
Comparaison Avec Des Composés Similaires
1-Fluoronaphthalene: Lacks the chlorine atom and has different reactivity and applications.
1-Chloronaphthalene: Lacks the fluorine atom and exhibits distinct chemical behavior.
1-Bromo-3-fluoronaphthalene: Contains a bromine atom instead of chlorine, leading to variations in reactivity and use.
Uniqueness: 1-Chloro-3-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual halogenation enhances its reactivity in various chemical reactions and broadens its range of applications compared to its mono-halogenated counterparts.
Propriétés
Formule moléculaire |
C10H6ClF |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
1-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H |
Clé InChI |
AFSUUKRVKROQMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






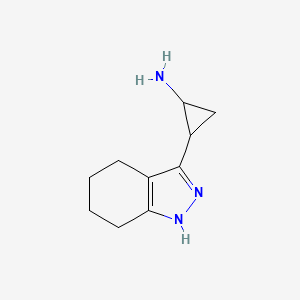
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)

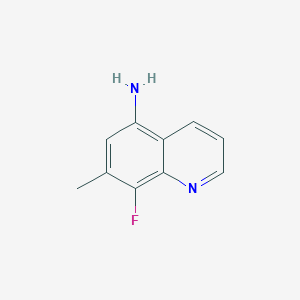

![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
